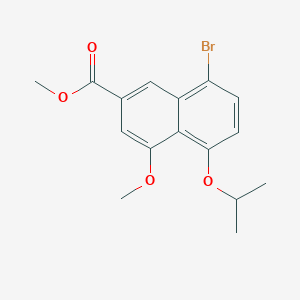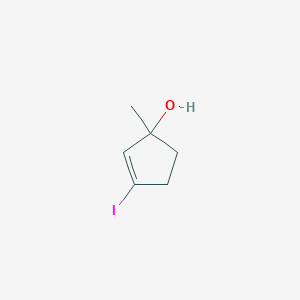
2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide is an organic compound with the molecular formula C5H9NO3 It is a derivative of acetamide, characterized by the presence of a hydroxyl group, a methyl group, and an oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-N-(2-oxoethyl)acetamide.
Reduction: The oxoethyl group can be reduced to form a hydroxyl group, yielding 2-hydroxy-N-methylacetamide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: N-methyl-N-(2-oxoethyl)acetamide.
Reduction: 2-Hydroxy-N-methylacetamide.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide involves its interaction with specific molecular targets. The hydroxyl and oxoethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-N-methylacetamide: Lacks the oxoethyl group, resulting in different chemical properties and reactivity.
N-Methyl-N-(2-oxoethyl)acetamide: Lacks the hydroxyl group, affecting its solubility and interaction with other molecules.
2-Hydroxyacetamide: Lacks both the methyl and oxoethyl groups, leading to distinct chemical behavior.
Uniqueness
2-Hydroxy-N-methyl-N-(2-oxoethyl)acetamide is unique due to the presence of both hydroxyl and oxoethyl groups, which confer specific chemical properties and reactivity
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
2-hydroxy-N-methyl-N-(2-oxoethyl)acetamide |
InChI |
InChI=1S/C5H9NO3/c1-6(2-3-7)5(9)4-8/h3,8H,2,4H2,1H3 |
Clé InChI |
HOWZNCWCGQNOHV-UHFFFAOYSA-N |
SMILES canonique |
CN(CC=O)C(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)

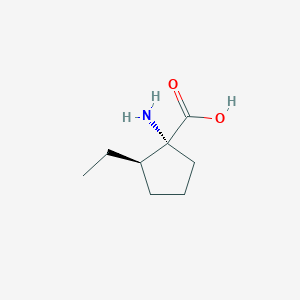
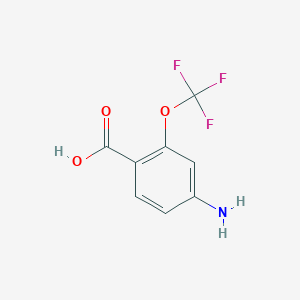
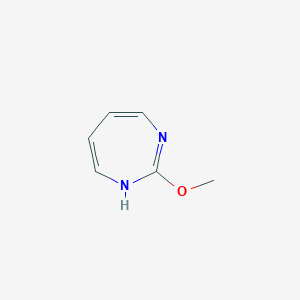
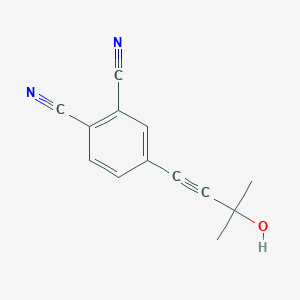
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
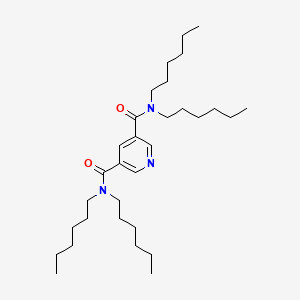
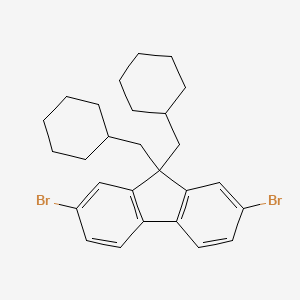
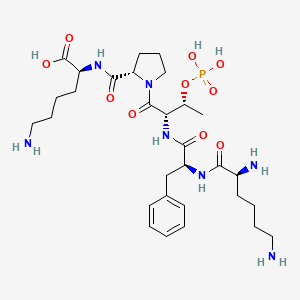
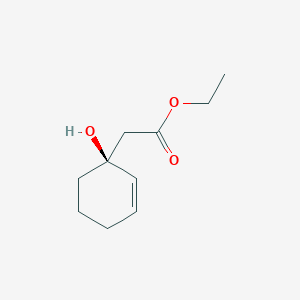
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)
